N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-28-16-7-4-14(5-8-16)13-21-19(24)20(25)22-17-12-15(6-9-18(17)29-2)23-10-3-11-30(23,26)27/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMJBGGTJBAOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with significant potential in biological applications. This compound is characterized by its unique structural features, including an oxalamide backbone and an isothiazolidinone ring, which contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O5S, with a molecular weight of 409.48 g/mol. The structure includes:
- Oxalamide moiety : This functional group is known for its diverse biological activities.
- Isothiazolidinone ring : This five-membered heterocyclic structure enhances the compound's interaction with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C19H21N3O5S |
| Molecular Weight | 409.48 g/mol |
| Functional Groups | Oxalamide, Isothiazolidinone |
| Heteroatoms | Nitrogen (N), Sulfur (S) |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.
Case Study: Antibacterial Screening
In a study evaluating various oxamide derivatives, several compounds demonstrated potent antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for therapeutic applications against bacterial infections .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For instance, compounds with similar oxamide structures have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Oxamide Derivative A | Acetylcholinesterase | 2.14 |
| Oxamide Derivative B | Urease | 1.21 |
| This compound | TBD |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is suggested that the compound may interfere with cellular processes by:
- Disrupting membrane integrity in bacteria and fungi.
- Inhibiting key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key Observations :
- The sulfone group in the target compound likely increases water solubility compared to the chloro-substituted analog .
- Unlike S336, which is optimized for umami receptor activation, the target compound’s isothiazolidine sulfone may favor antiviral or enzymatic inhibition applications .
Metabolic and Pharmacokinetic Properties
- CYP450 Interactions : Chlorophenyl-substituted oxalamides () may undergo oxidative metabolism, whereas the sulfone group in the target compound could reduce CYP3A4/2D6 affinity .
- Solubility : The 4-methoxybenzyl group in both the target compound and S336 enhances membrane permeability compared to adamantyl derivatives .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Preparation
Disconnection Strategy
The target molecule can be dissected into two primary components:
- 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyaniline (Intermediate A).
- 4-Methoxybenzylamine (Intermediate B).
The oxalamide linkage is constructed via coupling of these intermediates with oxalic acid derivatives.
Synthesis of Intermediate A: 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline
Cyclization of Thioamide Precursors
A common approach involves cyclization of thioacrylamides or dithiopropionamides using chlorinating agents (e.g., SOCl₂). For example:
- Starting Material : 2-Methoxy-5-nitrobenzenethiol.
- Reaction with 1,3-Dibromopropane : Forms a thioether intermediate.
- Oxidation : H₂O₂/CH₃COOH converts the thioether to sulfone.
- Cyclization : SOCl₂ induces ring closure to form the isothiazolidinone dioxide.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the aniline.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | SOCl₂, 0°C → RT, 4h | 68 | |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 6h | 92 |
Alternative Route via Halogenation-Amidation
Synthesis of Intermediate B: 4-Methoxybenzylamine
Commercially available or synthesized via:
Oxalamide Bond Formation
Stepwise Coupling with Oxalyl Chloride
- Monoamide Formation :
- Second Amide Coupling :
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Temperature | 0°C → RT | Prevents decomposition |
| Base | Et₃N | Neutralizes HCl |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Stepwise Oxalyl Chloride | 3 | 74 | Moderate | Lab-scale |
| Ruthenium-Catalyzed | 1 | 82 | High | Industrial |
| Dichloroacetamide (CBr₄) | 2 | 68 | Low | Batch/Flow |
Key Findings :
- Ruthenium-catalyzed coupling offers superior yields but requires specialized catalysts.
- Stepwise methods are more accessible for small-scale synthesis.
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the key structural features of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide, and how do they influence its chemical reactivity?
- Answer : The compound contains an oxalamide core linking two aromatic systems: a 2-methoxyphenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety and a 4-methoxybenzyl group. The isothiazolidinone ring (with sulfone groups) enhances electrophilicity, enabling nucleophilic attack at the carbonyl or sulfonyl positions . Methoxy groups on both aromatic rings increase solubility in polar solvents and influence π-π stacking interactions in biological systems . Reactivity can be probed via hydrolysis (under acidic/basic conditions) or nucleophilic substitution at the sulfone group .
Q. What methodological approaches are recommended for optimizing the synthesis of this compound?
- Answer : Synthesis typically involves coupling oxalyl chloride with substituted amines. Key steps include:
- Step 1 : Preparation of the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline intermediate via cyclization of thioamide precursors .
- Step 2 : Reaction with 4-methoxybenzylamine under anhydrous conditions (e.g., THF, 0–5°C) to minimize byproducts .
- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of oxalyl chloride to amine) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
- Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Standardize assays : Use established protocols (e.g., NIH/NCBI guidelines for cytotoxicity testing) and include positive controls (e.g., doxorubicin for cancer, ampicillin for microbes) .
- Mechanistic profiling : Conduct target-specific studies (e.g., kinase inhibition assays for anticancer claims , β-lactamase inhibition for antimicrobial activity ).
- Data normalization : Report IC50 values relative to solvent controls and validate with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. What advanced techniques are critical for elucidating the mechanism of action of this compound in enzyme inhibition?
- Answer :
- Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry .
- Molecular docking : Employ software like AutoDock Vina to model interactions with enzyme active sites (e.g., cyclin-dependent kinases or bacterial efflux pumps ).
- Mutagenesis assays : Validate predicted binding residues by expressing mutant enzymes and comparing inhibition profiles .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance this compound's bioactivity?
- Answer :
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated benzyl) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the isothiazolidinone ring with thiazolidinedione or oxazolidinone moieties to improve metabolic stability .
- Pharmacophore mapping : Use 3D-QSAR models to identify critical interaction sites (e.g., hydrogen bonding at the oxalamide carbonyl) .
Methodological Guidance
Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Answer :
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm , sulfone groups at δ 130–135 ppm in 13C ).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion verification (e.g., [M+H]+ at m/z ~450) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Q. How should researchers address discrepancies in solubility data reported across studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
